molecular formula C17H20N2O2S3 B10809173 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B10809173
M. Wt: 380.6 g/mol
InChI Key: BSSVEIZKSXCXDI-UHFFFAOYSA-N
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Description

3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidinone and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the formation of the thiazolidinone ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone and benzothiazole derivatives. Examples are:

  • 3-butyl-5-[(2E)-3-ethyl-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H20N2O2S3

Molecular Weight

380.6 g/mol

IUPAC Name

3-butyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2O2S3/c1-4-6-9-19-15(20)14(24-17(19)22)16-18(5-2)12-10-11(21-3)7-8-13(12)23-16/h7-8,10H,4-6,9H2,1-3H3

InChI Key

BSSVEIZKSXCXDI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)CC)SC1=S

Origin of Product

United States

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